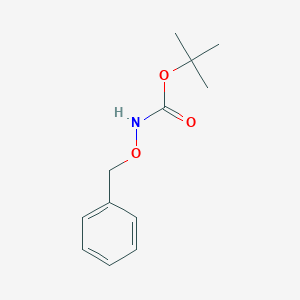

tert-Butyl N-(benzyloxy)carbamate

Description

Role in Medicinal Chemistry and Pharmaceutical Development.chemimpex.comnih.govnih.gov

The compound's impact on medicinal chemistry is significant, contributing to the development of novel therapeutic agents through its involvement in the synthesis of drug intermediates and complex bioactive molecules. chemimpex.com

Tert-Butyl N-(benzyloxy)carbamate serves as a crucial intermediate in the synthesis of a wide array of pharmaceuticals. chemimpex.com Its application facilitates more efficient drug formulation processes. chemimpex.com The compound's structure, featuring both a tert-butoxycarbonyl (Boc) protecting group and a benzyloxy group, allows for strategic manipulation of functional groups during synthesis. This is exemplified in the synthesis of duocarmycin prodrugs, where tert-butyl (4-(benzyloxy)-8-methylnaphthalen-2-yl)carbamate is a key intermediate. chemicalbook.com

| Intermediate | Application |

| tert-Butyl (4-(benzyloxy)-8-methylnaphthalen-2-yl)carbamate | Synthesis of duocarmycin prodrugs chemicalbook.com |

| tert-Butyl (5-(N-(benzyloxy)acetamido)pentyl)carbamate | Total synthesis of Desferrioxamine B nih.govacs.org |

| N-Boc protected desferrioxamine B | Chemoenzymatic assembly of Desferrioxamine B rsc.org |

The compound is instrumental in the synthesis of complex and biologically active molecules. One notable application is in the total synthesis of Desferrioxamine B, a chelating agent used to treat iron overload. nih.govacs.org In a modular approach, tert-butyl (5-(N-(benzyloxy)acetamido)pentyl)carbamate is a key intermediate, demonstrating the compound's role in constructing complex structures. nih.govacs.org Furthermore, a chemoenzymatic strategy has been developed where N-Boc protected substrates are used to produce N-Boc protected Desferrioxamine B as the sole product in high yields. rsc.org

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in gene expression, and their inhibitors are a focus of cancer therapy. nih.govnih.gov While direct synthesis of HDAC inhibitors using this compound is not explicitly detailed in the provided results, the synthesis of various inhibitors often involves protecting group strategies where similar carbamate (B1207046) structures are employed. For instance, the synthesis of a benzamide-based radiotracer for imaging HDACs involved the use of di-tert-butyl dicarbonate (B1257347) for Boc protection. nih.gov

Prodrug strategies are employed to enhance the delivery and efficacy of therapeutic agents. nih.govgoogle.com Lipophilic prodrugs have been developed to improve encapsulation in delivery systems like dendrimers and liposomes. nih.gov For instance, the addition of a tert-butyl group to morphine resulted in a lipophilic prodrug with improved encapsulation within poly(amidoamine) (PAMAM) dendrimers. nih.gov This approach can lead to sustained analgesic effects. nih.gov While the direct use of this compound in these specific examples isn't stated, the principle of using carbamate-based protecting groups to create prodrugs is a well-established strategy in medicinal chemistry. nih.gov The tert-butoxycarbonyl (Boc) group, a key feature of the title compound, is frequently used to modify drugs to create prodrugs with improved properties. nih.gov

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

tert-butyl N-phenylmethoxycarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-12(2,3)16-11(14)13-15-9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZNBNPWFHGWAGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NOCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30352943 | |

| Record name | tert-Butyl N-(benzyloxy)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79722-21-7 | |

| Record name | tert-Butyl N-(benzyloxy)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tert-butyl N-(benzyloxy)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Tert Butyl N Benzyloxy Carbamate

Alkylation Strategies

Alkylation strategies represent a direct and widely utilized approach for the synthesis of tert-Butyl N-(benzyloxy)carbamate. This method involves the formation of the N-tert-butoxycarbonyl (Boc) group on an O-benzylhydroxylamine scaffold.

Utilizing O-Benzylhydroxylamine Derivatives

The core of this synthetic route is the use of O-benzylhydroxylamine or its more stable hydrochloride salt as the starting material. echemi.com O-benzylhydroxylamine provides the essential N-O-benzyl backbone of the final product. The reaction involves the acylation of the nitrogen atom with a tert-butoxycarbonyl group. One documented procedure starts with O-benzylhydroxylamine hydrochloride, which is neutralized in situ before reacting with the acylating agent. echemi.com This precursor is a key component, serving as the nitrogen nucleophile in the subsequent alkylation step.

Reactions with Di-tert-butyl Dicarbonate (B1257347)

Di-tert-butyl dicarbonate, commonly known as Boc anhydride (B1165640), is the most prevalent reagent for introducing the tert-butoxycarbonyl protecting group onto amines. wikipedia.orgchemicalbook.com In the synthesis of this compound, Boc anhydride acts as an efficient tert-butoxycarbonylating agent. chemicalbook.com The reaction proceeds through the nucleophilic attack of the nitrogen atom of O-benzylhydroxylamine on one of the carbonyl carbons of the anhydride. This process results in the formation of the desired carbamate (B1207046) and the release of tert-butanol (B103910) and carbon dioxide as byproducts. bzchemicals.com A specific method involves adding di-tert-butyl dicarbonate to a solution of O-benzylhydroxylamine hydrochloride and a base in a suitable solvent like dichloromethane (B109758). echemi.com

Application of Bases in Alkylation (e.g., Sodium Hydride, Potassium Carbonate)

The use of a base is critical for the successful alkylation of O-benzylhydroxylamine derivatives. The base serves to deprotonate the starting material, either the hydrochloride salt or the hydroxylamine (B1172632) itself, thereby increasing its nucleophilicity towards the di-tert-butyl dicarbonate. A variety of bases can be employed, with the choice often depending on the specific reaction conditions and solvent.

Commonly used bases include:

Sodium Bicarbonate (NaHCO₃) : A mild inorganic base often used in two-phase systems or when a gentler base is required. One detailed preparation uses a solution of sodium bicarbonate to neutralize O-benzylhydroxylamine hydrochloride before the addition of Boc anhydride. echemi.com

Potassium Carbonate (K₂CO₃) : A stronger base than sodium bicarbonate, frequently used in polar aprotic solvents like acetonitrile, particularly in reactions that may require heating. nih.gov

Sodium Hydride (NaH) : A very strong, non-nucleophilic base capable of deprotonating the carbamate nitrogen for further alkylation, typically used in anhydrous solvents like dimethylformamide (DMF). nih.gov

The following table summarizes a typical alkylation reaction to form the target compound.

| Starting Material | Reagent | Base | Solvent | Conditions | Product |

| O-benzylhydroxylamine hydrochloride | Di-tert-butyl dicarbonate | Sodium bicarbonate | Dichloromethane / Water | 0 °C to room temp. | This compound |

Carbamate Formation Techniques

An alternative to direct alkylation involves forming the carbamate functional group through molecular rearrangement, most notably the Curtius rearrangement. This powerful transformation allows for the conversion of carboxylic acids into carbamates. wikipedia.orgorganic-chemistry.org

Modified Curtius Rearrangement Protocols

The Curtius rearrangement involves the thermal decomposition of an acyl azide (B81097) into an isocyanate, which is subsequently trapped by a nucleophile. wikipedia.orgorganic-chemistry.org In modified, one-pot protocols, the acyl azide is generated in situ from a carboxylic acid. When tert-butanol is used as the trapping agent, a tert-butyl carbamate (Boc-protected amine) is formed. wikipedia.org This method is valued for its operational simplicity and tolerance of a wide range of functional groups. capes.gov.br The reaction can be catalyzed by additives such as zinc(II) triflate, which facilitates the trapping of the isocyanate intermediate. capes.gov.brorgsyn.org

Reaction with Carboxylic Acids and Azides

A highly efficient, one-pot procedure for synthesizing tert-butyl carbamates from carboxylic acids has been developed. capes.gov.br This method reacts a carboxylic acid with sodium azide and di-tert-butyl dicarbonate. capes.gov.brorganic-chemistry.org The process is believed to proceed through the formation of a mixed anhydride between the carboxylic acid and di-tert-butyl dicarbonate, which then reacts with the azide ion to form the acyl azide intermediate. This unstable intermediate undergoes the Curtius rearrangement, losing nitrogen gas to form an isocyanate. The isocyanate is then trapped by tert-butanol (which can be generated from the Boc anhydride) to yield the final tert-butyl carbamate product. capes.gov.brnih.gov

The general scheme for this one-pot process is as follows:

Activation of a carboxylic acid with di-tert-butyl dicarbonate.

Reaction with sodium azide to form an acyl azide.

In situ Curtius rearrangement to an isocyanate.

Trapping of the isocyanate with an alcohol to form the carbamate. capes.gov.brorganic-chemistry.org

The table below outlines the general components of this one-pot Curtius rearrangement for the synthesis of various Boc-protected amines.

| Substrate | Reagents | Catalyst/Additive | Product Type |

| Carboxylic Acid | Di-tert-butyl dicarbonate, Sodium Azide | Zinc(II) triflate, Tetrabutylammonium bromide | tert-Butyl carbamate |

Catalytic Approaches for Carbamate Synthesis

The synthesis of carbamates, including N-alkoxy derivatives like this compound, can be achieved through various catalytic strategies. These methods offer advantages in terms of efficiency, selectivity, and milder reaction conditions compared to traditional stoichiometric approaches.

One catalytic approach involves the oxidative amidation of aldehydes. For instance, a protocol utilizing cetyltrimethylammonium bromide (CTAB) as a surfactant organocatalyst in the presence of tert-butyl hydroperoxide (TBHP) as an oxidant has been developed for the synthesis of activated amides. acs.org This method demonstrates excellent tolerance for a range of nucleophiles, including N,O-dimethylhydroxylamine and various amines, suggesting its potential applicability for the synthesis of N-alkoxy carbamates from corresponding precursors. acs.org The reaction proceeds by activating an aldehyde, which then couples with a nucleophile like saccharin (B28170), forming an N-acyl saccharin that can be further transformed. acs.org

Another relevant catalytic system employs palladium for C-N cross-coupling reactions. The coupling of this compound with fluorescein (B123965) ditriflate has been reported, showcasing the utility of palladium catalysis in forming C-N bonds involving this protected hydroxylamine. sigmaaldrich.comchemicalbook.com While this is a post-synthesis modification, the principle of using transition metal catalysis is a key strategy in modern organic synthesis for forming the carbamate linkage or modifying molecules containing it.

Furthermore, basic catalysts are commonly employed. For example, the N-alkylation of carbamates to produce N-alkyl-N-benzyloxy carbamates can be performed efficiently using catalysts like potassium carbonate (K₂CO₃) in refluxing acetonitrile. nih.gov

| Catalyst/System | Reactants | Product Type | Ref. |

| CTAB / TBHP | Aldehyde, Nucleophile | Activated Amides | acs.org |

| Palladium Catalyst | This compound, Aryl triflate | C-N Coupled Product | sigmaaldrich.com |

| Potassium Carbonate | N-benzyloxy carbamate, Alkyl halide | N-alkyl-N-benzyloxy carbamate | nih.gov |

Stereoselective Synthesis Considerations

The synthesis of chiral molecules containing the this compound moiety often requires precise control over stereochemistry. Stereoselective methods, including asymmetric and diastereoselective approaches, are employed to generate specific stereoisomers, which is particularly important in medicinal chemistry and the synthesis of complex natural products.

Asymmetric Synthesis of Chiral Derivatives

Asymmetric synthesis aims to create chiral molecules with a high excess of one enantiomer. This is often achieved using chiral catalysts, auxiliaries, or reagents.

A notable example is the use of chiral vanadyl complexes in the asymmetric 1,2-oxytrifluoromethylation of styrenes. nih.gov In this process, 3-hydroxy-1,3-quinazolinones, which contain a related N-O bond, act as radical trapping agents. The use of different chiral vanadyl catalysts, such as V(O)-1 and V(O)-2, allows for the complementary synthesis of either (R) or (S) cross-coupling products with moderate to high enantiomeric excess (ee). nih.gov For instance, reactions catalyzed by V(O)-2 have achieved up to 91% ee for certain substrates. nih.gov

Another powerful strategy is the asymmetric aldol (B89426) reaction. The Evans' syn-aldol reaction, utilizing a chiral oxazolidinone auxiliary, has been employed to synthesize precursors for chiral carbamates. nih.gov For example, a chiral carboximide derivative can be converted to its boron enolate, which then reacts with benzyloxy acetaldehyde (B116499) to furnish the desired syn-aldol product, setting two stereogenic centers in a controlled manner. nih.gov This intermediate is then converted through a series of steps, including a Curtius rearrangement and Boc protection, to yield the target chiral carbamate. nih.gov

The asymmetric Mannich reaction provides another route to chiral tert-butyl carbamates. This reaction can be used to synthesize products like tert-butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate with high stereocontrol. orgsyn.org

Table 2: Asymmetric Synthesis Examples for Related Carbamate Derivatives

| Method | Catalyst/Auxiliary | Substrates | Product Configuration/ee | Ref. |

|---|---|---|---|---|

| Radical Cross-Coupling | Chiral Vanadyl Complex V(O)-2 | Styrene, 2-phenyl-Quiz | (S)-product, 85-91% ee | nih.gov |

Diastereoselective Approaches

Diastereoselective synthesis is critical when a molecule contains multiple stereocenters, and the goal is to control their relative configuration.

Carbamate-directed lithiation is a powerful tool for achieving diastereoselectivity. The use of the sec-BuLi–(−)-sparteine complex can desymmetrize diaryl ethers bearing carbamoyloxymethyl groups. beilstein-journals.org The enantioselective deprotonation of one of two benzylic positions, followed by an electrophilic quench, yields functionalized atropisomeric diastereoisomers in high diastereomeric ratios (d.r.), up to 97:3. beilstein-journals.org This method highlights how the carbamate group can direct metallation to achieve high stereocontrol.

Titanium-enolate aldol reactions are also effective for diastereoselective synthesis. In contrast to the syn-selective Evans' reaction, converting an ester to its titanium enolate with TiCl₄ and reacting it with an aldehyde can provide the anti-aldol product as a single isomer. nih.gov This anti-aldol product can then be transformed into the corresponding oxazolidinone and subsequently the tert-butyl carbamate derivative, providing a route to a different diastereomer than that obtained from the syn-aldol pathway. nih.gov

Table 3: Diastereoselective Synthesis Examples

| Method | Reagents | Substrate | Diastereomeric Ratio (d.r.) | Ref. |

|---|---|---|---|---|

| Carbamate-Directed Lithiation | sec-BuLi / (−)-sparteine, Electrophile | Bis(carbamoyloxymethyl) diaryl ether | Up to 97:3 | beilstein-journals.org |

Reactivity and Reaction Mechanisms of Tert Butyl N Benzyloxy Carbamate

Protecting Group Chemistry of the N-(Benzyloxy)carbamate Moiety

The N-(benzyloxy)carbamate moiety offers a robust protection strategy for amino groups, characterized by its predictable stability and multiple pathways for selective cleavage. chembk.comchemimpex.com This dual nature allows chemists to unmask the protected amine under specific conditions while other functional groups in the molecule remain intact, a concept known as orthogonal protection. organic-chemistry.org

Table 1: Stability of tert-Butyl N-(benzyloxy)carbamate under Various Conditions

| Condition Type | Reagent/Condition | Stability of N-(Benzyloxy)carbamate | Source(s) |

|---|---|---|---|

| Basic | Sodium hydroxide, Potassium carbonate | Stable | nih.govorganic-chemistry.org |

| Nucleophilic | Amines, Thiolates | Stable | organic-chemistry.orgnih.gov |

| Hydrogenolysis | H₂, Pd/C | Benzyl (B1604629) group is cleaved, Boc group is stable | nih.govmasterorganicchemistry.com |

| Strongly Acidic | Trifluoroacetic Acid (TFA), HCl | Boc group is cleaved | organic-chemistry.orgcommonorganicchemistry.comcommonorganicchemistry.com |

The two primary functionalities within this compound, the Boc group and the benzyl group, are removed through distinct and highly selective mechanisms. The Boc group is susceptible to acid-mediated cleavage, while the benzyl group is readily removed by catalytic hydrogenation. masterorganicchemistry.commasterorganicchemistry.com

The deprotection of the tert-butoxycarbonyl (Boc) group is most commonly achieved using strong acids like trifluoroacetic acid (TFA), often in a solvent such as dichloromethane (B109758) (DCM), or with hydrochloric acid (HCl) in an organic solvent like dioxane or ethyl acetate. nih.govjk-sci.comfishersci.co.ukepa.gov The reaction is typically rapid and efficient at room temperature. fishersci.co.ukresearchgate.net

The mechanism begins with the protonation of the carbamate's carbonyl oxygen by the acid. commonorganicchemistry.comcommonorganicchemistry.commasterorganicchemistry.commdpi.com This initial step weakens the adjacent carbon-oxygen bond, leading to the departure of the stable tert-butyl cation and the formation of an unstable carbamic acid intermediate. commonorganicchemistry.comcommonorganicchemistry.commasterorganicchemistry.com

Table 2: Common Reagents for Acid-Mediated Boc Deprotection

| Reagent | Typical Solvent(s) | Conditions | Source(s) |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature, 0.5 - 2 hours | jk-sci.comresearchgate.netcommonorganicchemistry.com |

| Hydrochloric Acid (HCl) | Dioxane, Ethyl Acetate | Room Temperature | nih.govfishersci.co.ukepa.gov |

A key byproduct of the acid-mediated deprotection is the highly electrophilic tert-butyl cation. commonorganicchemistry.comcommonorganicchemistry.comacsgcipr.org This cation can cause unwanted side reactions by alkylating nucleophilic functional groups present in the substrate, such as the side chains of tryptophan or methionine residues in peptides, thiols, or other electron-rich aromatic rings. masterorganicchemistry.comacsgcipr.org The tert-butyl cation can also be trapped by the trifluoroacetate (B77799) anion to form t-butyl trifluoroacetate, which is itself a potent alkylating agent. capes.gov.br

To prevent these side reactions, "scavengers" are added to the reaction mixture. acsgcipr.orgcapes.gov.br These are nucleophilic species that react with and neutralize the tert-butyl cation. researchgate.net The cation can also deprotonate to form isobutylene (B52900) gas, which escapes from the reaction. commonorganicchemistry.comcommonorganicchemistry.com

Table 3: Common Scavengers for tert-Butyl Cations

| Scavenger | Function | Source(s) |

|---|---|---|

| Triethylsilane (TIS) | Reduces the cation | researchgate.net |

| Thioanisole | Traps the cation | researchgate.net |

| Water | Quenches the cation | researchgate.net |

| Phenol | Acts as a nucleophilic trap | researchgate.net |

| Thiophenol | Reacts with the cation and its ester | capes.gov.br |

The carbamic acid intermediate formed after the loss of the tert-butyl cation is inherently unstable. commonorganicchemistry.comcommonorganicchemistry.com It rapidly undergoes spontaneous decarboxylation, releasing carbon dioxide gas (CO₂) and yielding the protonated free amine as the final product. commonorganicchemistry.commasterorganicchemistry.comjk-sci.commdpi.com This step is thermodynamically favorable and drives the deprotection reaction to completion. Due to the evolution of CO₂ gas, it is crucial that these reactions are not performed in a closed system. commonorganicchemistry.comjk-sci.com

The benzyl (Bn) group of the N-(benzyloxy)carbamate is selectively cleaved under mild conditions via catalytic hydrogenation. chembk.comchemimpex.comnih.gov This method is one of the most common for benzyl group removal due to its efficiency and the neutral pH of the reaction conditions, which preserves many other acid- or base-sensitive functional groups. masterorganicchemistry.comcommonorganicchemistry.com

The most frequently used catalyst system is palladium on an activated carbon support (Pd/C) under a hydrogen gas atmosphere. nih.govcommonorganicchemistry.com Typical solvents include methanol, ethanol, or ethyl acetate. commonorganicchemistry.com The reaction involves the hydrogenolysis of the benzylic C-O bond, yielding the deprotected product and toluene (B28343) as a byproduct. organic-chemistry.org An alternative to using hydrogen gas is catalytic transfer hydrogenation, which employs a hydrogen donor like formic acid or 1,4-cyclohexadiene (B1204751) in the presence of the palladium catalyst. organic-chemistry.orgorganic-chemistry.orgacs.org In some cases, the catalytic activity of Pd/C can be diminished by coordination with the amine substrate or product; this can be mitigated by the addition of acidic promoters like niobic acid-on-carbon, which can also allow the catalyst to be easily removed and reused. nih.gov

Table 4: Common Conditions for Catalytic Hydrogenation of Benzyl Groups

| Catalyst | Hydrogen Source | Typical Solvent(s) | Source(s) |

|---|---|---|---|

| Palladium on Carbon (Pd/C) | Hydrogen Gas (H₂) | Methanol, Ethanol, Ethyl Acetate | nih.govnih.govcommonorganicchemistry.com |

| Palladium on Carbon (Pd/C) | Formic Acid | Methanol | organic-chemistry.orgorganic-chemistry.org |

Mechanisms of Deprotection

Orthogonal Deprotection Strategies

The synthetic utility of this compound is greatly enhanced by the orthogonal nature of its two protecting groups, the acid-labile tert-butoxycarbonyl (Boc) group and the benzyl (Bn) group, which is susceptible to hydrogenolysis. Orthogonal protection schemes are crucial in multi-step syntheses, as they allow for the selective removal of one protecting group in the presence of the other, enabling stepwise functionalization of the molecule. researchgate.net

The Boc group is typically cleaved under acidic conditions, most commonly using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). researchgate.netnih.gov The mechanism involves protonation of the carbonyl oxygen followed by the loss of the stable tert-butyl cation, which is scavenged by the counterion or solvent, releasing the free N-benzyloxyamine.

Conversely, the O-benzyl group is stable to the acidic conditions used for Boc removal but can be selectively cleaved by catalytic hydrogenolysis. thieme-connect.de This reaction is typically carried out using a palladium catalyst (e.g., palladium on carbon, Pd/C) under an atmosphere of hydrogen gas. This process, known as hydrogenolysis, involves the reductive cleavage of the carbon-oxygen bond, yielding the corresponding hydroxamic acid and toluene as a byproduct. thieme-connect.de Alternative methods for benzyl group cleavage include the use of strong reducing agents like sodium in liquid ammonia, although these conditions are harsh and less compatible with other functional groups. thieme-connect.de

This orthogonality is a key advantage, as demonstrated in peptide synthesis strategies where Boc and benzyl-based protecting groups are used in tandem. researchgate.net A synthetic sequence can be designed where the Boc group is first removed to allow for N-functionalization, followed by the later removal of the benzyl group to unmask the hydroxylamine (B1172632) oxygen.

Table 1: Orthogonal Deprotection Conditions

| Protecting Group | Reagent | Conditions | Cleavage Product |

|---|---|---|---|

| tert-Butoxycarbonyl (Boc) | Trifluoroacetic Acid (TFA) | DCM, Room Temp | N-benzyloxyamine |

Cross-Coupling Reactions

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Carbamates can participate in these reactions, typically acting as nucleophilic partners in palladium-catalyzed processes.

This compound and related carbamates can serve as amine surrogates in C-N cross-coupling reactions, such as the Buchwald-Hartwig amination. mychemblog.com This reaction enables the formation of an aryl C-N bond by coupling an aryl halide or triflate with an amine or its equivalent in the presence of a palladium catalyst and a base. mychemblog.comresearchgate.net

While the direct use of this compound in Buchwald-Hartwig reactions is not extensively documented in isolation, its application has been reported in the synthesis of complex molecules. For instance, it has been used in a C-N cross-coupling reaction with fluorescein (B123965) ditriflate. chemicalbook.com More broadly, the use of the simpler tert-butyl carbamate (B1207046) is well-established for the palladium-catalyzed amidation of various aryl and heteroaryl halides, producing N-aryl tert-butyl carbamates. researchgate.netresearchgate.net These reactions typically employ a palladium precatalyst, a phosphine (B1218219) ligand (such as XPhos), and a base like cesium carbonate in a solvent such as 1,4-dioxane. researchgate.net The resulting N-aryl carbamates are versatile intermediates that can be deprotected to furnish primary anilines. The principles of these reactions are directly applicable to the more functionalized this compound.

Intramolecular Cyclization Reactions

A significant application of this compound derivatives is in intramolecular cyclization reactions to generate heterocyclic structures, particularly cyclic hydroxamic acids, which are important metal chelators and possess diverse biological activities. nih.govnih.gov

A novel and flexible strategy for synthesizing functionalized cyclic hydroxamic acids involves the intramolecular cyclization of N-alkyl-N-benzyloxy carbamates. nih.govnih.govdocumentsdelivered.com In this approach, a suitable N-alkylated derivative of a benzyloxy carbamate, which contains a tethered carbon nucleophile, undergoes cyclization. This method has been successfully used to prepare 5-, 6-, and even 7-membered protected cyclic hydroxamic acids in good to excellent yields. chemicalbook.comnih.gov

The general process involves first N-alkylating a benzyloxy carbamate with a substrate that contains both a leaving group and a precursor to a stabilized carbanion (e.g., a sulfone or phosphonate). nih.gov Subsequent treatment with a base generates the carbanion, which then attacks the electrophilic carbamate carbonyl group intramolecularly, leading to ring closure and formation of the protected cyclic hydroxamic acid. nih.gov

Table 2: Examples of Intramolecular Cyclization for Cyclic Hydroxamic Acid Synthesis

| Ring Size | Carbon Nucleophile Precursor | Base | Yield | Reference |

|---|---|---|---|---|

| 5-membered | Phenyl sulfone | LHMDS | Good | nih.gov |

| 6-membered | Phenyl sulfone | LHMDS | Excellent | nih.gov |

| 6-membered | Diethyl phosphonate (B1237965) | NaH | Good | nih.gov |

The mechanism of both inter- and intramolecular reactions between N-benzyloxycarbamates and carbon nucleophiles hinges on the nature of the nucleophile. nih.gov Carbamates are generally considered modest electrophiles. nih.gov When reacted with highly reactive, non-stabilized carbanions such as n-butyllithium, the reaction proceeds through a Weinreb-like intermediate, which can be attacked by a second equivalent of the nucleophile to yield a ketone. nih.gov

However, the key to successfully forming hydroxamic acid derivatives is the use of stabilized carbon nucleophiles, such as the enolates of esters, or carbanions stabilized by sulfonyl or phosphonate groups. nih.govnih.gov In the intramolecular case, deprotonation of the carbon alpha to the stabilizing group (e.g., sulfonyl) generates a soft, stabilized carbanion. nih.gov This carbanion then undergoes an intramolecular acylation by attacking the internal N-benzyloxy carbamate carbonyl. The stability of the resulting enolate-like intermediate suppresses the over-reaction pathway seen with stronger nucleophiles, leading cleanly to the desired cyclized product. nih.govnih.gov This strategy effectively transforms the carbamate from a simple protecting group into a reactive electrophile for constructing cyclic systems. nih.gov

Derivatization and Functionalization Reactions

Beyond its role in cyclization, this compound and its derivatives are platforms for various functionalization reactions. The parent compound can be readily N-alkylated using a base and an alkyl halide, a crucial first step for many subsequent transformations. nih.govnih.gov

The products of its reactions also offer multiple handles for further derivatization. For instance, protected hydroxamic acids formed from reactions with stabilized carbanions can be further alkylated. nih.govnih.gov The cyclic hydroxamic acid intermediates prepared via intramolecular cyclization can also be readily modified. nih.gov

Alkylation: Cyclic sulfone intermediates can be further alkylated at the carbon alpha to the sulfonyl and carbonyl groups.

Horner-Wadsworth-Emmons (HWE) Reaction: When the cyclization is performed with a phosphonate-stabilized carbanion, the resulting cyclic phosphonate can undergo HWE olefination reactions. nih.gov

Michael Addition: Elimination of a sulfoxide (B87167) (prepared by oxidation of the corresponding sulfide) from a cyclic intermediate can generate an α,β-unsaturated N-benzyloxy lactam. This activated system is a useful Michael acceptor, reacting with nucleophiles like secondary amines to introduce further functionality. nih.govdocumentsdelivered.com

Additionally, this compound has been utilized as a starting material for the synthesis of other complex molecules, such as the phosphonate FOS-IPP, demonstrating its versatility as a functionalized building block. chemicalbook.com

Formation of Amide Bonds

The N-benzyloxycarbonyl (Cbz) group, a key feature of this compound, is a widely utilized protecting group in peptide synthesis, which fundamentally involves the formation of amide bonds. While direct acylation of amines by this compound itself is not a common method for amide bond formation, the principles of using Cbz-protected amino acids are highly relevant. In these reactions, the Cbz group effectively shields the amine functionality, allowing for the activation of a carboxylic acid group elsewhere in the molecule, which can then react with a free amine to form a peptide (amide) bond.

For instance, N-benzyloxycarbonyl-L-phenylalanine can be coupled with methylamine (B109427) to produce N-benzyloxycarbonyl-L-phenylalanine methylamide. This is achieved by activating the carboxylic acid of the Cbz-protected phenylalanine, for example, by converting it to a p-nitrophenyl ester. This activated ester then readily reacts with methylamine at 0°C in a solvent like dichloromethane (DCM) to yield the corresponding amide with high efficiency (81% yield). acs.org The reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate that subsequently collapses to form the stable amide bond and release the p-nitrophenoxide leaving group.

Similarly, the formation of a dipeptide, such as N-benzyloxycarbonyl-L-alanyl-L-phenylalanine, showcases the role of the Cbz group. Here, N-benzyloxycarbonyl-L-alanine N-carboxyanhydride (NCA) reacts with L-phenylalanine in the presence of a base like potassium carbonate. mdpi.com The amine of phenylalanine attacks the carbonyl group of the NCA, leading to the formation of the peptide bond.

Reactions involving Epoxides

The ring-opening of epoxides by nucleophiles is a fundamental and widely utilized transformation in organic synthesis. Carbamates, including N-alkoxycarbamates like this compound, can act as nucleophiles in these reactions, leading to the formation of valuable functionalized products. The regioselectivity of the epoxide ring-opening is dependent on the reaction conditions, particularly the presence of acid or base.

Under basic or nucleophilic conditions, the reaction generally proceeds via an SN2 mechanism. The nucleophile attacks the less sterically hindered carbon of the epoxide, resulting in the inversion of stereochemistry at that center. libretexts.orgtransformationtutoring.comopenstax.org For an unsymmetrical epoxide, this leads to the formation of one primary regioisomer. chemistrysteps.comlibretexts.org The driving force for this reaction is the relief of ring strain in the three-membered epoxide ring. libretexts.org

In the context of N-alkoxycarbamates, research has shown that these compounds can participate in epoxide ring-opening reactions. For example, the condensation of carbamates with epoxides has been explored for the synthesis of oxazolidinone intermediates. mdpi.com In one instance, the deprotonation of an acetamide (B32628) side chain competed with the intended carbamate nucleophilic attack, leading to an intramolecular ring-opening. mdpi.com This highlights the importance of carefully controlling the reaction conditions to favor the desired intermolecular nucleophilic addition of the carbamate.

More specifically, studies on the reaction of N-benzyloxycarbamate derivatives with other electrophiles suggest their potential as nucleophiles. nih.govnih.gov While direct, detailed examples of this compound reacting with epoxides are not extensively documented in readily available literature, the general reactivity pattern of carbamates and other N-alkoxy compounds in epoxide ring-opening reactions provides a strong basis for predicting its behavior. The nitrogen of the carbamate, once deprotonated by a suitable base, would act as the nucleophile, attacking one of the epoxide carbons.

| Reactant 1 | Reactant 2 | Conditions | Product | Regioselectivity | Reference |

| Unsymmetrical Epoxide | Strong Nucleophile (e.g., RO⁻, R₂N⁻) | Basic | Attack at the less substituted carbon | High | chemistrysteps.comlibretexts.org |

| Unsymmetrical Epoxide | Weak Nucleophile (e.g., ROH, H₂O) | Acidic | Attack at the more substituted carbon | High | chemistrysteps.comlibretexts.org |

| Carbamate | Epoxide | Basic (e.g., NaH) | β-Amino alcohol derivative | Attack at less substituted carbon | Inferred from mdpi.com |

Bromination Reactions

The structure of this compound presents two primary sites for bromination: the aromatic ring of the benzyloxy group and the benzylic position. The outcome of a bromination reaction is highly dependent on the reaction conditions, specifically the choice of brominating agent and the presence or absence of a catalyst or initiator.

Electrophilic Aromatic Bromination:

The benzene (B151609) ring of the benzyloxy group can undergo electrophilic aromatic substitution. The benzyloxy group is an ortho-, para-directing activator due to the electron-donating resonance effect of the oxygen atom. Therefore, in the presence of a bromine source (like Br₂) and a Lewis acid catalyst (such as FeBr₃), bromination is expected to occur at the ortho and para positions of the benzene ring. uomustansiriyah.edu.iqpdx.edulibretexts.org The reaction proceeds through the formation of a highly electrophilic bromine species, which is then attacked by the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate (a sigma complex). libretexts.org Subsequent loss of a proton restores the aromaticity and yields the brominated product. The presence of the carbamate functionality is unlikely to significantly alter this pathway, as it is sufficiently removed from the aromatic ring.

Free Radical Bromination:

The benzylic C-H bonds are susceptible to free-radical bromination, a reaction typically carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or light). masterorganicchemistry.compearson.comyoutube.com This reaction is highly selective for the benzylic position due to the resonance stabilization of the resulting benzyl radical. uomustansiriyah.edu.iqmasterorganicchemistry.com The mechanism involves the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical, which then abstracts a benzylic hydrogen to form HBr and a benzyl radical. This benzyl radical then reacts with a molecule of Br₂ (generated in low concentrations from the reaction of NBS with HBr) to afford the benzylic bromide and another bromine radical, thus propagating the chain reaction. masterorganicchemistry.com It is important to use NBS for this transformation to maintain a low concentration of Br₂ and HBr, which minimizes competitive electrophilic addition to any potential double bonds or electrophilic aromatic substitution. masterorganicchemistry.com

| Reaction Type | Reagents | Position of Bromination | Mechanism | Reference |

| Electrophilic Aromatic Substitution | Br₂, FeBr₃ | Ortho and para positions of the benzyl ring | Electrophilic Aromatic Substitution | uomustansiriyah.edu.iqpdx.edulibretexts.org |

| Free Radical Bromination | N-Bromosuccinimide (NBS), Initiator (e.g., light, AIBN) | Benzylic position | Free Radical Chain Reaction | masterorganicchemistry.compearson.comyoutube.com |

C-H Functionalization

The direct functionalization of otherwise unreactive C-H bonds is a powerful strategy in modern organic synthesis. For this compound, C-H functionalization could potentially occur at the aromatic ring, the benzylic position, or the tert-butyl group. Carbamate groups can act as directing groups in transition-metal-catalyzed C-H activation reactions, typically favoring ortho-functionalization of an attached aryl group. magtech.com.cn

While specific examples of C-H functionalization on this compound are not widespread in the literature, the principles of directed C-H activation can be applied. The carbamate oxygen could potentially coordinate to a transition metal catalyst (e.g., palladium, rhodium, ruthenium), bringing the metal center in proximity to the ortho C-H bonds of the benzyl group's aromatic ring. magtech.com.cnacs.org This would facilitate the cleavage of a C-H bond and the formation of a metallacyclic intermediate, which can then undergo further reaction with a coupling partner. magtech.com.cn

Furthermore, C-H activation of sp³-hybridized carbons, such as those in the tert-butyl group or at the benzylic position, is an area of active research. magtech.com.cnresearchgate.net Palladium-catalyzed methods have been developed for the C(sp³)–H activation of N-dialkyl carbamates. magtech.com.cn While the tert-butyl group is generally considered sterically hindered and less reactive, catalytic systems capable of activating such C-H bonds are emerging. acs.orgacs.org The benzylic C-H bonds, being weaker, are also potential targets for certain C-H activation manifolds. magtech.com.cn

The feasibility and outcome of a C-H functionalization reaction on this compound would be highly dependent on the specific catalyst system and reaction conditions employed.

| C-H Bond Location | Potential Reaction Type | Directing Group | Catalyst System (Example) | Reference |

| Ortho-Aromatic C-H (Benzyl) | Arylation, Alkenylation, etc. | Carbamate | Palladium, Rhodium, Ruthenium | magtech.com.cnacs.org |

| Benzylic C-H | Arylation, Alkylation, etc. | Carbamate (potentially) | Copper, Iron, Palladium | magtech.com.cn |

| Tert-butyl C-H | Deprotection/Cleavage | N/A | Tris-4-bromophenylamminium radical cation | acs.org |

Applications in Advanced Organic Synthesis

Utility in Agrochemical and Specialty Chemical Formulation

The application of tert-Butyl N-(benzyloxy)carbamate extends to the development of agricultural and specialty chemicals. The compound is utilized in the formulation of agrochemicals, contributing to the creation of effective pesticides and herbicides designed to enhance crop yields chemimpex.com. Its structural features are leveraged in these formulations to achieve desired biological activity and stability.

In the field of material science, the properties of this compound are harnessed to create specialty polymers and coatings. These materials exhibit enhanced durability and resistance to environmental factors, making them valuable for a range of applications chemimpex.com.

Building Block in the Synthesis of Complex Molecular Architectures

The unique structure of this compound makes it an invaluable building block in multi-step organic synthesis, allowing for selective reactions that are crucial in the development of complex molecules. chemimpex.com It is particularly noted for its role as a protected hydroxylamine (B1172632), which can participate in various chemical transformations. chemicalbook.com

Synthesis of Substituted Naphthalene (B1677914) Products

While direct synthesis of naphthalene cores using this compound is not prominently documented in the provided research, a closely related derivative, tert-butyl (4-(benzyloxy)-8-methylnaphthalen-2-yl)carbamate, serves as a key intermediate in the synthesis of substituted methylnaphthalene products. chemicalbook.com This highlights the utility of the core carbamate (B1207046) structure in building complex aromatic systems. For instance, this naphthalene derivative is employed in the synthesis of duocarmycin prodrugs. chemicalbook.com In one example, tert-butyl (4-(benzyloxy)-8-methylnaphthalen-2-yl)carbamate is treated with N-bromosuccinimide (NBS) in tetrahydrofuran (B95107) (THF) to produce tert-butyl (4-(benzyloxy)-1-bromo-8-methylnaphthalen-2-yl)carbamate, a precursor for further elaboration. chemicalbook.com

Preparation of Heterocycles

A significant application of this compound is in the synthesis of various heterocyclic compounds. It has been shown to participate in facile intramolecular cyclization reactions with different carbon nucleophiles to yield functionalized 5- and 6-membered protected cyclic hydroxamic acids. chemicalbook.comsigmaaldrich.com Furthermore, it has been specifically used in the preparation of seven-membered cyclic hydroxamic acids. chemicalbook.comsigmaaldrich.com These reactions underscore the compound's utility in constructing a range of heterocyclic rings containing nitrogen and oxygen atoms, which are prevalent in many biologically active molecules.

| Reactant | Product | Ring Size | Reference |

| This compound | Functionalized protected cyclic hydroxamic acids | 5-membered | chemicalbook.comsigmaaldrich.com |

| This compound | Functionalized protected cyclic hydroxamic acids | 6-membered | chemicalbook.comsigmaaldrich.com |

| This compound | Seven-membered cyclic hydroxamic acids | 7-membered | chemicalbook.comsigmaaldrich.com |

Synthesis of Indole (B1671886) Derivatives

The synthesis of indole derivatives, a common scaffold in pharmaceuticals, can be facilitated by the use of carbamate-protected intermediates. While direct application of this compound in all cited indole syntheses is not explicit, the broader strategy often involves the use of tert-butoxycarbonyl (Boc) protecting groups, a key feature of the title compound. For example, in the synthesis of a series of diaminoindoles, a multi-step process involving Boc-protected intermediates is employed. acs.org The synthesis begins with the protection of an amino group on an indole ring, followed by a series of transformations including bromination, lithiation, and rearrangement to build the desired functionality. acs.org Although a different specific carbamate is used in this detailed synthesis, the underlying principle of using a Boc-protected amine is a common strategy in the synthesis of complex indole structures.

Analytical and Spectroscopic Characterization in Research Contexts

Spectroscopic Data in Reaction Monitoring and Product Confirmation (e.g., NMR, IR, HRMS)

The structural elucidation and confirmation of tert-butyl N-(benzyloxy)carbamate and its derivatives in research settings rely heavily on a suite of spectroscopic techniques. Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) are indispensable tools for monitoring the progress of reactions and verifying the identity of the final products. These methods provide detailed information about the molecular framework, functional groups, and elemental composition of the synthesized compounds.

In the context of chemical synthesis, such as the aza-Michael addition of this compound to electron-deficient olefins, spectroscopic analysis at each stage is crucial. For instance, the disappearance of signals corresponding to the starting materials and the appearance of new signals corresponding to the product in the NMR spectrum would indicate the progression of the reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful methods for determining the structure of organic molecules. The chemical shifts, multiplicities, and coupling constants of the nuclei provide a detailed picture of the connectivity of atoms within the molecule.

In a representative study, the ¹H NMR spectrum of a derivative, tert-butyl benzyloxy(2-cyanoethyl)carbamate, shows characteristic signals for the aromatic protons of the benzyl (B1604629) group, the methylene (B1212753) protons of the benzyl and ethyl groups, and the singlet for the nine equivalent protons of the tert-butyl group. rsc.org The ¹³C NMR spectrum complements this by showing signals for the carbonyl carbon of the carbamate (B1207046), the aromatic carbons, the quaternary carbon of the tert-butyl group, and the various methylene carbons. rsc.org

¹H NMR Spectroscopic Data for a Derivative of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.40–7.30 | m | 5H | Aromatic protons (C₆H₅) |

| 4.85 | s | 2H | Benzylic protons (CH₂) |

| 3.62 | t | 2H | N-CH₂ |

| 2.50 | t | 2H | CH₂-CN |

| 1.49 | s | 9H | tert-butyl protons (C(CH₃)₃) |

Data for tert-butyl benzyloxy(2-cyanoethyl)carbamate in CDCl₃ rsc.org

¹³C NMR Spectroscopic Data for a Derivative of this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 156.0 | Carbonyl carbon (C=O) |

| 135.0 | Quaternary aromatic carbon |

| 129.4, 128.7, 128.5 | Aromatic carbons (CH) |

| 82.5 | Quaternary carbon of tert-butyl group |

| 77.4 | Benzylic carbon (CH₂) |

| 45.9 | N-CH₂ |

| 28.0 | tert-butyl carbons (CH₃) |

| 15.6 | CH₂-CN |

Data for tert-butyl benzyloxy(2-cyanoethyl)carbamate in CDCl₃ rsc.org

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrations of particular bonds. For carbamates, key absorptions include the N-H stretch and the C=O stretch.

In the characterization of tert-butyl benzyloxy(2-cyanoethyl)carbamate, the IR spectrum displays a strong absorption band around 1705 cm⁻¹, which is characteristic of the carbonyl group (C=O) in the carbamate linkage. rsc.org Other notable peaks include those for C-H stretching and C-N stretching.

Characteristic IR Absorption Bands for a Derivative of this compound

| Wavenumber (cm⁻¹) | Functional Group |

|---|---|

| 2977 | C-H stretch (aliphatic) |

| 1705 | C=O stretch (carbamate) |

| 1454 | C=C stretch (aromatic) |

| 1369 | C-H bend (tert-butyl) |

| 1253, 1162, 1104 | C-O and C-N stretch |

| 750, 700 | C-H bend (aromatic) |

Data for tert-butyl benzyloxy(2-cyanoethyl)carbamate (neat) rsc.org

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio of a molecule, which can be used to determine its elemental formula. This is a definitive method for confirming the identity of a newly synthesized compound.

For tert-butyl benzyloxy(2-cyanoethyl)carbamate, the HRMS data shows an [M+H]⁺ ion at m/z 277.1559, which is in close agreement with the calculated mass of 277.1552 for the molecular formula C₁₅H₂₁N₂O₃. rsc.org This level of accuracy provides strong evidence for the successful synthesis of the target molecule.

HRMS Data for a Derivative of this compound

| Ion | Calculated m/z | Found m/z | Molecular Formula |

|---|---|---|---|

| [M+H]⁺ | 277.1552 | 277.1559 | C₁₅H₂₁N₂O₃ |

Data for tert-butyl benzyloxy(2-cyanoethyl)carbamate rsc.org

Emerging Research Directions and Future Perspectives

Green Chemistry Approaches in Synthesis

In alignment with the principles of green chemistry, recent research has focused on developing more sustainable synthetic routes involving tert-Butyl N-(benzyloxy)carbamate and related compounds. yale.eduacs.org These approaches aim to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. yale.eduacs.org

Phase-Transfer Catalysis (PTC): One promising green approach is the use of phase-transfer catalysis. fzgxjckxxb.comscienceinfo.com PTC facilitates reactions between reactants in immiscible phases, often allowing for the use of water as a solvent and reducing the need for volatile organic compounds. scienceinfo.comslideshare.net This technique can lead to faster reaction rates, higher yields, and fewer byproducts under milder conditions. dalalinstitute.comcrdeepjournal.org For instance, the alkylation of carbamate (B1207046) derivatives, a key step in their synthesis and functionalization, can be efficiently carried out using PTC, which avoids the need for expensive and hazardous anhydrous solvents. google.com The use of quaternary ammonium salts as phase-transfer catalysts is a common strategy in these reactions. dalalinstitute.comgoogle.com

Continuous Flow Synthesis: Continuous flow chemistry offers another significant advancement in the green synthesis of carbamates. nih.govnih.govacs.org This technology allows for precise control over reaction parameters, leading to improved safety, scalability, and product consistency. mit.edu A notable example is the continuous synthesis of carbamates from amines and carbon dioxide, which circumvents the use of toxic reagents like phosgene. rsc.orgresearchgate.net By employing a continuous-flow reactor, the reaction time can be significantly reduced, and the process becomes more environmentally benign. nih.govnih.gov

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a cornerstone of green chemistry, offering high selectivity and mild reaction conditions. nih.govwiley.comresearchgate.net In the context of carbamate chemistry, biocatalysis can be employed for the synthesis and deprotection of protected amines. rsc.orgox.ac.uk For example, enzymes can catalyze the formation of carbamate linkages with high enantioselectivity, which is crucial in the synthesis of chiral pharmaceuticals. wiley.com Furthermore, "deprotectase" biocatalysts are being developed for the selective removal of protecting groups like the carbobenzyloxy (Cbz) group, offering a green alternative to harsh chemical deprotection methods. rsc.org

Table 1: Comparison of Green Chemistry Approaches in Carbamate Synthesis

| Approach | Key Advantages | Relevance to this compound Chemistry |

|---|

| Phase-Transfer Catalysis | - Use of water as a solvent

Catalysis in this compound Chemistry

Catalysis plays a pivotal role in unlocking the synthetic potential of this compound, enabling a wide range of chemical transformations with high efficiency and selectivity.

Palladium-Catalyzed Reactions: Palladium catalysts are extensively used in C-N bond-forming reactions involving carbamates. organic-chemistry.orgnih.govorganic-chemistry.orgmit.eduacs.org Palladium-catalyzed cross-coupling reactions, for instance, allow for the synthesis of N-aryl carbamates from aryl halides or triflates. nih.govorganic-chemistry.orgmit.edu These methods are valuable for creating precursors to important pharmaceuticals and materials. The choice of ligands for the palladium catalyst is often crucial for achieving high yields and functional group tolerance. acs.org

Rhodium and Copper Catalysis: While palladium catalysis is well-established, research is also exploring the use of other transition metals. Rhodium catalysts have shown utility in the oxidative carbonylation of amines and alcohols to form carbamates. rsc.org Rhodium(II) carboxamidates are also effective catalysts for various organic transformations. acs.org Copper-catalyzed reactions, such as the aerobic aminooxygenation of cinnamyl N-alkoxycarbamates, have also been developed, showcasing the versatility of this metal in carbamate chemistry. acs.orgacs.org These alternative catalytic systems can offer complementary reactivity and selectivity to palladium-based methods. rsc.orgnih.gov

Organocatalysis: In addition to metal-based catalysts, organocatalysis has emerged as a powerful tool in asymmetric synthesis. In the context of this compound chemistry, organocatalysts can be employed in reactions such as the aza-Michael addition. rsc.orgorganic-chemistry.orgnih.govrsc.org Chiral organocatalysts can induce high enantioselectivity in the formation of C-N bonds, providing access to optically active nitrogen-containing compounds. nih.govrsc.org

Table 2: Catalytic Transformations Involving Carbamates

| Catalyst Type | Reaction Type | Example Application |

|---|---|---|

| Palladium | C-N Cross-Coupling | Synthesis of N-aryl carbamates from aryl halides. nih.govorganic-chemistry.orgmit.edu |

| Rhodium | Oxidative Carbonylation | Formation of carbamates from amines, alcohols, and carbon monoxide. rsc.org |

| Copper | Aerobic Aminooxygenation | Synthesis of functionalized oxazolidinones from N-alkoxycarbamates. acs.orgacs.org |

| Organocatalysts | Aza-Michael Addition | Asymmetric synthesis of β-amino carbonyl compounds. rsc.orgorganic-chemistry.orgnih.gov |

Exploration of Novel Derivatizations and Reactivity

Ongoing research continues to uncover new derivatizations and modes of reactivity for this compound, expanding its utility in organic synthesis.

Synthesis of Heterocyclic Compounds: A significant area of exploration is the use of this compound and its derivatives in the synthesis of various heterocyclic structures. It serves as a key precursor for the synthesis of functionalized cyclic hydroxamic acids. nih.gov Furthermore, it participates in cycloaddition reactions, such as the [8+2]-cycloaddition with N-sulfonyl azaheptafulvenes, to generate complex polycyclic systems. researchgate.netresearchgate.net Tethered aza-Wacker cyclization reactions of N-alkoxy carbamates provide a route to 1,3-oxazinan-2-ones. chemrxiv.org

Reactions with Nucleophiles: The reactivity of N-benzyloxycarbamate derivatives with various stabilized carbon nucleophiles has been systematically investigated. nih.gov These reactions lead to the formation of functionalized protected hydroxamic acids, which are valuable intermediates in the synthesis of metal chelators and other biologically active molecules. nih.gov

Applications in the Synthesis of Bioactive Molecules: The unique reactivity of this compound and its derivatives makes them valuable intermediates in the synthesis of complex natural products and pharmaceuticals. For example, derivatives of this compound are used in the synthesis of duocarmycin prodrugs, which are potent antitumor agents. chemicalbook.com The ability to introduce the N-(benzyloxy)amino moiety into molecules provides a handle for further functionalization and the construction of intricate molecular architectures. chemimpex.commdpi.com

Table 3: Novel Derivatizations and Reactivity of this compound

| Reaction Type | Product Class | Significance |

|---|---|---|

| Intramolecular Cyclization | Cyclic Hydroxamic Acids | Important scaffolds in medicinal chemistry. nih.gov |

| Cycloaddition Reactions | Polycyclic Heterocycles | Access to complex and diverse molecular architectures. researchgate.netresearchgate.net |

| Aza-Wacker Cyclization | 1,3-Oxazinan-2-ones | Synthesis of valuable heterocyclic building blocks. chemrxiv.org |

| Reaction with Carbon Nucleophiles | Functionalized Protected Hydroxamic Acids | Precursors to metal chelators and bioactive compounds. nih.gov |

| Synthesis of Bioactive Molecules | Duocarmycin Prodrugs | Development of potent therapeutic agents. chemicalbook.com |

Q & A

Q. Q1. What are the optimal synthetic routes for tert-Butyl N-(benzyloxy)carbamate, and how can reaction conditions be systematically optimized?

The synthesis of this compound typically involves carbamate formation via reaction of benzyloxyamine with tert-butyl carbamoyl chloride or Boc anhydride under basic conditions. Key parameters for optimization include:

- Base selection : Potassium carbonate or triethylamine are common bases for deprotonation .

- Solvent choice : Dichloromethane (DCM) or tetrahydrofuran (THF) are preferred for solubility and inertness .

- Temperature : Reactions are often conducted at 0–25°C to minimize side products like over-alkylation .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization yields high purity (>95%) .

Q. Q2. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- NMR : H and C NMR confirm the tert-butyl group (δ ~1.4 ppm for H; δ ~28 ppm for C) and benzyloxy moiety (aromatic protons at δ ~7.3 ppm) .

- HPLC : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) assesses purity (>97%) and detects impurities .

- Mass spectrometry : ESI-MS or GC-MS validates molecular weight (theoretical: ~265 g/mol) and fragmentation patterns .

Q. Q3. How does the stability of this compound vary under different storage conditions?

- Thermal stability : Stable at room temperature but degrades above 40°C, forming tert-butanol and benzyloxyurea as byproducts .

- Light sensitivity : Prolonged UV exposure induces decomposition; amber glassware is recommended .

- Moisture : Hydrolysis occurs in aqueous acidic/basic conditions, releasing CO and benzyloxyamine. Store in anhydrous environments .

Advanced Research Questions

Q. Q4. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

The benzyloxy group acts as a leaving group under acidic or transition metal-catalyzed conditions. For example:

- Acid-mediated cleavage : Trifluoroacetic acid (TFA) protonates the carbamate oxygen, facilitating benzyloxy elimination and forming a reactive tert-butyl carbocation intermediate .

- Metal catalysis : Palladium-mediated deprotection (e.g., Pd/C under H) selectively removes the benzyloxy group while retaining the Boc group .

Q. Q5. How can researchers resolve contradictory data in spectral analysis or biological activity studies of this compound derivatives?

- Spectral discrepancies : Cross-validate using 2D NMR (COSY, HSQC) to distinguish overlapping signals in derivatives .

- Biological activity conflicts : Compare in vitro assays (e.g., enzyme inhibition) under standardized conditions (pH, temperature) and verify purity via LC-MS . For example, conflicting cytotoxicity data may arise from residual solvents (e.g., DMF) in samples .

Q. Q6. What strategies are effective for incorporating this compound into peptide or polymer synthesis?

- Solid-phase peptide synthesis (SPPS) : Use as a temporary protecting group for amines. Deprotection with TFA/DCM (1:1) yields free amines without side reactions .

- Polymer functionalization : Graft onto polyesters via carbamate linkages; monitor degree of substitution using H NMR integration of tert-butyl peaks .

Q. Q7. How does this compound compare to structurally similar carbamates in drug discovery applications?

- Bioavailability : The tert-butyl group enhances lipophilicity (logP ~2.5) compared to methyl or ethyl carbamates, improving membrane permeability .

- Metabolic stability : Resistance to esterase-mediated hydrolysis makes it superior to acetyl-protected analogs in vivo .

Methodological Challenges

Q. Q8. What experimental approaches mitigate side reactions during this compound synthesis?

- Controlled stoichiometry : Use a 1.1:1 molar ratio of benzyloxyamine to Boc anhydride to minimize di-Boc byproducts .

- Inert atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of the benzyloxy group .

- Additives : Catalytic DMAP accelerates carbamate formation, reducing reaction time and side products .

Q. Q9. How can computational modeling guide the design of this compound derivatives with tailored properties?

- DFT calculations : Predict reaction pathways (e.g., activation energies for deprotection) and optimize leaving group stability .

- Molecular docking : Screen derivatives for target binding (e.g., enzyme active sites) to prioritize synthesis .

Q. Q10. What protocols validate the use of this compound in high-throughput screening (HTS) assays?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.